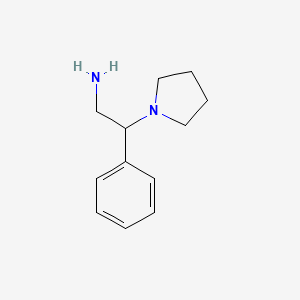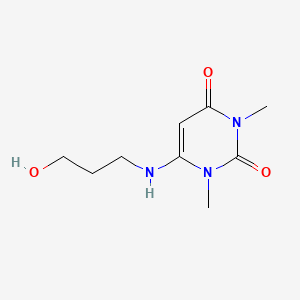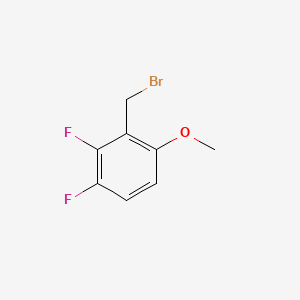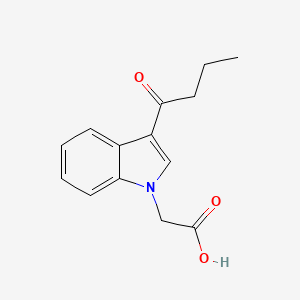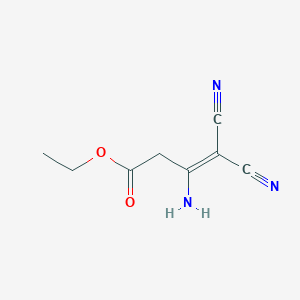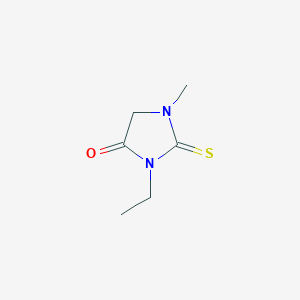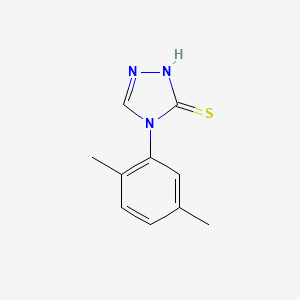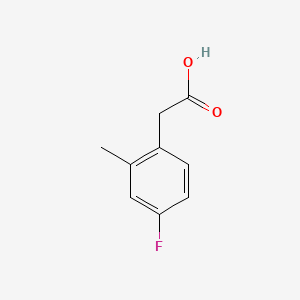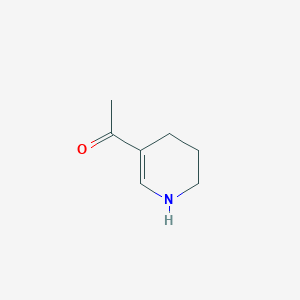
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Descripción general
Descripción
“1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H11NO . It has a caramellic type odor and a creamy type flavor .
Molecular Structure Analysis
The molecular structure of “1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” consists of a tetrahydropyridine ring attached to an ethanone group .
Aplicaciones Científicas De Investigación
Antimicrobial Activity :
- Salimon, Salih, and Hussien (2011) synthesized a compound closely related to 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone, which demonstrated significant antimicrobial activity. This study provides insights into the potential of such compounds in combating microbial infections (Salimon, Salih, & Hussien, 2011).
Conformational Analysis for Cognition Activators :
- Bandoli, Dolmella, Moos, Nicolini, Ongaro (1991) analyzed the conformational features of three tetrahydropyridinyl oxime cognition activators. This research helps in understanding the structural aspects of compounds like 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone when used in cognitive enhancement (Bandoli et al., 1991).
Efflux Pump Inhibitor in Mycobacterium tuberculosis :
- Halicki, Vianna, Zanatta, and their colleagues (2021) found that a derivative of 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone enhanced the susceptibility of multidrug-resistant M. tuberculosis to anti-TB drugs. This highlights its potential as an adjuvant for tuberculosis treatment (Halicki et al., 2021).
Catalytic Behavior in Ethylene Reactivity :
- Sun, Hao, Li, Zhang, Wang, Yi, Asma, and Tang (2007) explored the synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its catalytic behavior towards ethylene reactivity. This research provides insights into the use of such compounds in industrial applications (Sun et al., 2007).
Cytotoxic Studies and Docking Studies :
- Govindhan, Viswanathan, Karthikeyan, Subramanian, and Velmurugan (2017) synthesized and characterized a compound similar to 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone, focusing on its cytotoxicity and docking studies. This contributes to the understanding of the pharmacokinetic nature of such compounds (Govindhan et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-3-2-4-8-5-7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTARDEIUMYGPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391047 | |
| Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone | |
CAS RN |
7032-12-4 | |
| Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

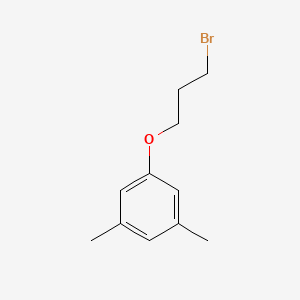
![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)
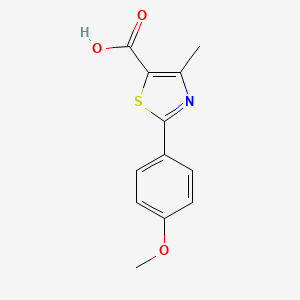
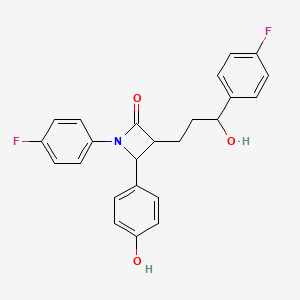
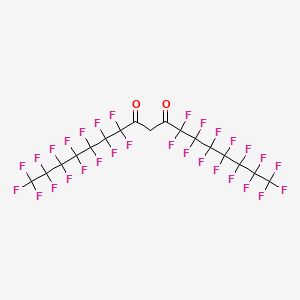
![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)
